Spermine

Description

This compound is a spermidine-derived biogenic polyamine found as a polycation at all pH values. Found in various tissues and organisms, it often acts as an essential growth factor in some bacterial species. This compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Cyanidium caldarium, Brasenia schreberi, and other organisms with data available.

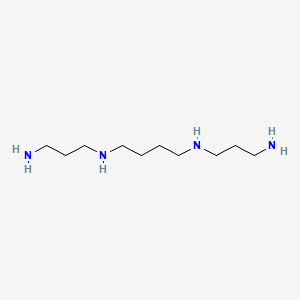

This compound is a polyamine that has a similar structure to tetradecane but the carbons at positions 1, 5, 10 and 14 are replaced by nitrogens. This compound plays a broad role in cellular metabolic processes.

This compound is a small molecule drug with a maximum clinical trial phase of I (Early) and has 1 investigational indication.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure. [PubChem]

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A biogenic polyamine formed from spermidine. It is found in a wide variety of organisms and tissues and is an essential growth factor in some bacteria. It is found as a polycation at all pH values. This compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure.

See also: Spermidine (broader); Sevelamer (related).

Properties

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNFFQXMRSDOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71052-31-8 | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71052-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9058781 | |

| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Spermine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150-150 °C | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

> 100 mg/mL | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71-44-3, 68956-56-9 | |

| Record name | Spermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, terpene processing by-products | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | spermine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-diazadodecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FZ7Y3VOQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 °C | |

| Record name | Spermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of Polyamines: A Technical History of Spermine's Discovery and Isolation

Introduction

Spermine, a ubiquitous polyamine crucial to cellular metabolism, was one of the first biologically active molecules to be isolated in crystalline form. Its journey from a microscopic curiosity to a defined chemical entity spanned over two and a half centuries, marking significant milestones in the fields of microscopy, organic chemistry, and biochemistry. This in-depth guide provides a technical overview of the historical discovery and isolation of this compound, detailing the foundational experimental protocols and quantitative data that led to its characterization. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look into the early methodologies that paved the way for our modern understanding of polyamines.

A Chronological Journey: From Observation to Elucidation

The story of this compound begins in 1678 with the pioneering Dutch microscopist Antonie van Leeuwenhoek. While examining human semen, he observed the formation of "glittering, translucent" crystals as the sample dried.[1] These crystals, later identified as this compound phosphate, were meticulously described in his letters to the Royal Society.[2] However, the chemical nature of these crystals remained a mystery for nearly 200 years.

It wasn't until 1888 that the German chemists Ladenburg and Abel revisited these crystals, successfully isolating the organic base and naming it "spermin".[1] The final piece of the puzzle, the correct chemical structure of this compound, was independently and simultaneously determined in 1926 by two research groups: Harold Dudley, Otto Rosenheim, and Walter William Starling in England, and F. Wrede and his colleagues in Germany.[1]

Experimental Protocols: The Path to Pure this compound

The early isolation and characterization of this compound were challenging endeavors, relying on meticulous crystallization and derivatization techniques. The following sections provide detailed methodologies from the key historical papers.

Rosenheim's Modified Vauquelin Method for Isolation from Semen (1924)

This method builds upon the initial observations of Vauquelin, who noted the sedimentation of this compound phosphate crystals.

-

Sample Preparation: Fresh human semen was allowed to stand in a narrow vessel.

-

Sedimentation and Washing: The supernatant was decanted, and the remaining sediment containing the crystals was washed by decantation with cold water, in which this compound phosphate is insoluble. This step was crucial for removing proteins that interfere with crystallization.

-

Purification: The washed crystals were then further purified by recrystallization.

Isolation of this compound Phosphate from Testis (Rosenheim, 1924)

Rosenheim developed several methods to isolate this compound phosphate from animal tissues, demonstrating its widespread presence.

-

Method A: Alcohol Precipitation

-

A bull's testicle (weighing 340 g) was suspended in 700 cc of 96% alcohol in a stoppered bottle.

-

After three weeks, microscopic crystals of this compound phosphate were observed in the surface deposit. Macroscopic crystals formed after three months.

-

The crystals were scraped from the tissue and the bottle, boiled with alcohol, and the residue was extracted with water to yield typical this compound phosphate crystals.

-

-

Method B: Butyl Alcohol Extraction

-

The tissue was finely ground and made alkaline.

-

The free this compound base was extracted with butyl alcohol.

-

This compound was then precipitated from the butyl alcohol solution.

-

Preparation of this compound Derivatives for Structural Analysis (Dudley, Rosenheim, and Starling, 1926)

The preparation of various salts and derivatives was essential for the elemental analysis and determination of this compound's molecular weight and structure.

-

This compound Picrate:

-

This compound phosphate was dissolved in a minimal amount of 2N NaOH.

-

A saturated aqueous solution of picric acid was added until no further precipitate formed.

-

The resulting yellow, crystalline this compound picrate was filtered and recrystallized from boiling water.

-

-

This compound Chloroplatinate:

-

This compound phosphate was dissolved in water with the addition of hydrochloric acid.

-

A 10% solution of chloroplatinic acid was added to precipitate the chloroplatinate salt.

-

-

This compound Chloroaurate:

-

Similar to the chloroplatinate preparation, a solution of gold chloride was used to precipitate the chloroaurate salt.

-

Quantitative Data from Early Studies

The following table summarizes the key quantitative data reported in the early 20th-century publications that were instrumental in characterizing this compound.

| Property | Value | Source |

| Yield of this compound Phosphate | ||

| From Semen (per 4-5 cc) | 6 mg (0.14%) | Rosenheim, 1924[2] |

| From Bull Testis | 0.002% | Rosenheim, 1924 |

| From Pancreas | 0.025% | Dudley, Rosenheim & Rosenheim, 1924 |

| From Spleen | 0.011% | Dudley, Rosenheim & Rosenheim, 1924 |

| From Yeast | 0.01% | Dudley, Rosenheim & Rosenheim, 1924 |

| Melting Points | ||

| This compound (free base) | 28-30 °C | PubChem |

| This compound Picrate | 249-250 °C (with frothing) | Rosenheim, 1924 |

| Elemental Analysis (this compound Phosphate) | Found (%) | Calculated for C₁₀H₂₆N₄·2H₃PO₄ (%) |

| Nitrogen (N) | 13.86 | 14.07 |

| Phosphorus (P) | 15.56 | 15.56 |

Visualizing the Discovery and Process

To better illustrate the historical workflow and the biosynthetic pathway of this compound, the following diagrams are provided in DOT language.

Conclusion

The discovery and isolation of this compound represent a fascinating chapter in the history of science, showcasing the progression from simple observation to complex chemical synthesis and structural elucidation. The meticulous work of pioneers like Leeuwenhoek, Rosenheim, Dudley, and Starling laid the groundwork for the entire field of polyamine research. Understanding these foundational techniques and the quantitative data they generated provides valuable context for contemporary researchers in drug development and molecular biology, highlighting the enduring importance of fundamental biochemical investigation.

References

The Spermine Biosynthesis Pathway in Mammalian Cells: A Technical Guide for Researchers

Abstract

Polyamines, including spermine, spermidine, and putrescine, are essential polycationic molecules crucial for a multitude of cellular functions in mammals, including cell proliferation, differentiation, and apoptosis. The biosynthesis of this compound is a tightly regulated metabolic pathway, with its dysregulation implicated in numerous pathological conditions, most notably cancer. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in mammalian cells, its intricate regulatory mechanisms, quantitative data on key components, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working to understand and therapeutically target this vital cellular process.

The Core Biosynthetic Pathway

The synthesis of this compound in mammalian cells is a multi-step enzymatic process that begins with the amino acid L-ornithine. This pathway involves four key enzymes that sequentially convert ornithine into putrescine, then to spermidine, and finally to this compound.[1][2]

The central enzymes in this pathway are:

-

Ornithine Decarboxylase (ODC): The first and generally rate-limiting enzyme in the pathway, ODC catalyzes the decarboxylation of ornithine to form putrescine.[1][3][4]

-

S-adenosylmethionine Decarboxylase (SAMDC or AdoMetDC): This enzyme provides the aminopropyl group necessary for the synthesis of spermidine and this compound by decarboxylating S-adenosylmethionine (SAM) to produce decarboxylated S-adenosylmethionine (dcSAM).

-

Spermidine Synthase (SRM): SRM transfers an aminopropyl group from dcSAM to putrescine to form spermidine.

-

This compound Synthase (SMS): The final enzyme in the pathway, SMS, transfers a second aminopropyl group from dcSAM to spermidine to produce this compound.

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Quantitative Data

The intracellular concentrations of polyamines and the kinetic properties of the biosynthetic enzymes are tightly regulated and can vary significantly between different cell types and physiological states.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Substrate | Mammalian Source | Km | Vmax/kcat | Reference(s) |

| Ornithine Decarboxylase (ODC) | L-Ornithine | Varies | ~0.03-0.2 mM | Varies | |

| S-adenosylmethionine Decarboxylase (SAMDC) | S-adenosylmethionine | Human Brain | 39 µM | Not Reported | |

| Rat Liver | 50-100 µM | Not Reported | |||

| Spermidine Synthase (SRM) | Putrescine | Rat Prostate | 0.1-0.2 mM | Not Reported | |

| Decarboxylated SAM | Rat Prostate | ~1 µM | Not Reported | ||

| This compound Synthase (SMS) | Spermidine | Bovine Brain | 60 µM | Not Reported | |

| Decarboxylated SAM | Bovine Brain | 0.1 µM | Not Reported |

Table 2: Intracellular Polyamine Concentrations in Mammalian Cell Lines

| Cell Line | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | This compound (nmol/mg protein) | Reference(s) |

| SW620 (Human colon carcinoma) | ~0.5 | ~5.0 | ~4.0 | |

| CT-26 (Mouse colon carcinoma) | ~0.1-0.5 | ~1.5-2.0 | ~1.0-1.5 | |

| Ehrlich ascites-carcinoma | ~0.3 | ~4.0 | ~3.0 | |

| HepaRG (Human hepatoma - undifferentiated) | Detectable | High | High | |

| HepaRG (Human hepatoma - differentiated) | Barely Detectable | Barely Detectable | ~20-fold lower than undifferentiated |

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is meticulously controlled at multiple levels, primarily through the regulation of the rate-limiting enzymes ODC and SAMDC.

Transcriptional Regulation of Ornithine Decarboxylase (ODC)

The ODC gene is a well-established target of several transcription factors that are intimately linked to cell growth and proliferation.

-

c-Myc: The proto-oncogene c-Myc is a potent transcriptional activator of the ODC gene. The c-Myc/Max heterodimer binds to specific E-box sequences (CACGTG) within the first intron of the ODC gene, thereby stimulating its transcription. This links polyamine biosynthesis directly to mitogenic signaling pathways that induce c-Myc expression.

-

WT1 (Wilms' Tumor Suppressor): The Wilms' tumor suppressor protein, WT1, can act as a transcriptional repressor of the ODC gene. WT1 binds to specific GC-rich sequences in the ODC promoter, leading to a decrease in its transcriptional activity. The interplay between activators like c-Myc and repressors like WT1 allows for fine-tuned control of ODC expression.

Post-Translational Regulation of ODC by Antizyme

A crucial mechanism for the rapid downregulation of ODC activity is through its interaction with a protein called antizyme . The synthesis and function of antizyme are themselves regulated by polyamine levels, forming a negative feedback loop.

The process involves the following steps:

-

Polyamine-Induced Frameshifting: High intracellular concentrations of polyamines induce a +1 ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the full-length, functional antizyme protein.

-

ODC Binding and Inactivation: Antizyme binds to the ODC monomer, preventing its dimerization, which is essential for its enzymatic activity.

-

Ubiquitin-Independent Degradation: The ODC-antizyme complex is targeted to the 26S proteasome for degradation. This process is noteworthy as it is ubiquitin-independent.

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol measures ODC activity by quantifying the release of 14CO2 from L-[1-14C]-ornithine.

Materials:

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 50 µM pyridoxal-5-phosphate (PLP)

-

L-[1-14C]-ornithine (specific activity ~50-60 mCi/mmol)

-

Unlabeled L-ornithine

-

2 M Citric acid or 10% Trichloroacetic acid (TCA) to stop the reaction

-

Scintillation vials

-

Filter paper discs

-

Hyamine hydroxide or other CO2 trapping agent

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.

-

Prepare the reaction mixture in a sealable tube or vial. For a final volume of 100 µL, add:

-

50 µL of 2x Assay Buffer

-

X µL of cell lysate (containing 50-200 µg of protein)

-

Y µL of water to bring the volume to 90 µL

-

-

Prepare a substrate mix containing L-[1-14C]-ornithine and unlabeled L-ornithine to achieve a final desired concentration (e.g., 0.5 mM) and specific activity.

-

Suspend a filter paper disc saturated with a CO2 trapping agent (e.g., 20 µL of 1 M hyamine hydroxide) in a center well or attached to the cap of the reaction vial, ensuring it does not touch the reaction mixture.

-

Initiate the reaction by adding 10 µL of the substrate mix to the reaction mixture.

-

Seal the vials immediately and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by injecting a strong acid (e.g., 100 µL of 2 M citric acid) into the reaction mixture, being careful not to touch the filter paper.

-

Continue incubation for an additional 30-60 minutes at 37°C to ensure complete trapping of the released 14CO2.

-

Carefully remove the filter paper disc and place it in a scintillation vial.

-

Add 5-10 mL of scintillation cocktail to the vial.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate ODC activity as pmol or nmol of CO2 released per minute per mg of protein.

Quantification of Intracellular Polyamines by HPLC

This protocol describes the analysis of putrescine, spermidine, and this compound in cell extracts using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

-

Cell pellets

-

Perchloric acid (PCA), 0.2-0.4 M

-

Dansyl chloride or o-phthalaldehyde (OPA) for derivatization

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Appropriate buffers for the mobile phase (e.g., sodium acetate)

-

Polyamine standards (putrescine, spermidine, this compound)

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a known volume of cold PCA (e.g., 200 µL of 0.4 M PCA for 1-5 x 106 cells).

-

Lyse the cells by sonication or three freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the polyamines. The pellet can be used for protein or DNA quantification.

-

-

Derivatization (Example with Dansyl Chloride):

-

To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone).

-

Vortex and incubate in the dark at room temperature or 37°C for 1 hour.

-

Add 100 µL of proline solution (100 mg/mL) to react with excess dansyl chloride.

-

Vortex and incubate for 30 minutes.

-

Extract the dansylated polyamines with 500 µL of toluene. Vortex and centrifuge.

-

Collect the upper toluene phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the mobile phase (e.g., acetonitrile).

-

-

HPLC Analysis:

-

Inject a known volume (e.g., 20 µL) of the derivatized sample onto the C18 column.

-

Separate the polyamines using a suitable gradient of acetonitrile in an aqueous buffer.

-

Detect the derivatized polyamines using a fluorescence detector (e.g., excitation at 340 nm and emission at 515 nm for dansyl derivatives) or a UV detector.

-

Quantify the polyamines by comparing the peak areas to those of known standards.

-

Normalize the results to the cell number or protein/DNA content of the original sample.

-

Conclusion

The this compound biosynthesis pathway is a fundamental and highly regulated process in mammalian cells, with profound implications for cellular health and disease. Understanding the intricate details of this pathway, from the kinetics of its enzymes to its complex regulatory networks, is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell proliferation, such as cancer. The experimental protocols provided in this guide offer robust methods for the quantitative analysis of this pathway, enabling researchers to further unravel its complexities and identify new avenues for therapeutic intervention.

References

- 1. Specificity of mammalian spermidine synthase and this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ornithine decarboxylase gene is a transcriptional target of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-Myc and Max transregulate the mouse ornithine decarboxylase promoter through interaction with two downstream CACGTG motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specificity of mammalian spermidine synthase and this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Spermine in Cell Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine in eukaryotic cells, is a critical regulator of a myriad of cellular processes essential for cell growth, proliferation, and survival. As a polycation, its functions are intrinsically linked to its ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[1] This technical guide provides an in-depth exploration of the multifaceted biological roles of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic target.

Core Biological Functions of this compound in Cell Proliferation

This compound is indispensable for normal cell growth and viability in eukaryotes.[1] Its primary roles in cell proliferation can be categorized as follows:

-

Modulation of Nucleic Acid and Protein Function : As a cationic molecule at physiological pH, this compound interacts with DNA, RNA, ATP, and phospholipids, thereby modifying their functions.[1][2][3] It plays a crucial role in the synthesis, structure, and stability of nucleic acids and proteins. This compound can condense DNA and stabilize its structure. This interaction is crucial for packaging DNA within the cell nucleus and protecting it from damage.

-

Regulation of Gene Expression : this compound influences gene expression through its effects on chromatin structure, transcription, and translation. It is involved in chromatin condensation and the maintenance of DNA structure. By altering the accessibility of DNA to transcription factors, this compound can upregulate or downregulate the expression of genes critical for cell cycle progression and proliferation. Studies have shown that polyamines can have biphasic effects on gene expression, with promotion at low concentrations and inhibition at high concentrations.

-

Involvement in Cell Cycle Progression : The cellular levels of polyamines, including this compound, fluctuate during the cell cycle, with peaks in activity at the G1/S transition and in the late S and G2 phases. Depletion of polyamines has been shown to prolong the S-phase of the cell cycle, indicating their importance for optimal DNA replication rates.

-

Role in Signal Transduction : this compound is integrated into several key signaling pathways that regulate cell proliferation, including the mTOR pathway. It can also influence the activity of ion channels and regulate cellular responses to stress.

Data Presentation: Quantitative Effects of this compound on Cell Proliferation

The following tables summarize key quantitative data from the literature regarding the effects of this compound and its precursor, spermidine, on various cell lines.

Table 1: Effect of Polyamines on CHO-K1 Cell Culture Performance

| Polyamine | Concentration (µM) | Peak Viable Cell Density (x 10⁶ cells/mL) | Viability on Day 14 (%) | mAb Titer (g/L) |

| Control | 0 | 8.5 | 75 | 1.8 |

| Putrescine | 1 | 12.1 | 85 | 2.5 |

| 10 | 15.3 | 92 | 3.2 | |

| 100 | 16.8 | 95 | 3.8 | |

| 1000 | 14.2 | 88 | 3.1 | |

| Spermidine | 1 | 13.2 | 88 | 2.8 |

| 10 | 16.5 | 94 | 3.6 | |

| 100 | 17.2 | 96 | 4.0 | |

| 1000 | 15.1 | 90 | 3.4 | |

| This compound | 1 | 11.8 | 84 | 2.4 |

| 10 | 14.9 | 91 | 3.0 | |

| 100 | 16.1 | 93 | 3.5 | |

| 1000 | 13.5 | 86 | 2.9 |

Source: Derived from a 14-day fed-batch culture of a monoclonal antibody-producing CHO-K1 cell line.

Table 2: Effects of Polyamine Depletion on Cell Proliferation

| Cell Line | Treatment | Effect on Polyamine Levels | Impact on Cell Proliferation | Reference |

| Human Promyelocytic Leukemia (HL-60) | DFMO | Depletion of intracellular putrescine and spermidine | Inhibition of proliferation and differentiation | |

| Human Embryonic Kidney (HEK293) | Adenovirus-mediated SAT1 overexpression | Rapid depletion of spermidine and this compound | Total inhibition of protein synthesis and cell growth arrest within 24 hours | |

| Fission Yeast (Schizosaccharomyces pombe) | Δspe2 mutant (lacks S-adenosylmethionine decarboxylase) | Inability to synthesize spermidine and this compound | Absolute requirement of spermidine for growth; absence leads to G1 phase accumulation and cell cycle delay | |

| Porcine Enterocytes (IPEC-J2) | DEGBG (spermidine synthase inhibitor) | Depletion of spermidine, accumulation of putrescine | Inhibition of cell migration; restored by exogenous spermidine |

Signaling Pathways and Workflows

Polyamine Metabolism

The intracellular concentration of this compound is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.

Caption: Overview of this compound biosynthesis and catabolism pathways.

This compound's Role in Autophagy and Cell Cycle Regulation

This compound induces autophagy, a key cellular recycling process, and plays a crucial role in cell cycle progression.

Caption: Simplified pathways of this compound-induced autophagy and cell cycle regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Intracellular Polyamine Levels by HPLC

Objective: To accurately measure the concentrations of putrescine, spermidine, and this compound in cell lysates.

Materials:

-

Cell culture flasks or plates

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (as an internal standard)

-

Toluene

-

HPLC system with a reverse-phase C18 column and a fluorescence detector

Protocol:

-

Cell Harvesting:

-

Wash cultured cells twice with ice-cold PBS.

-

Harvest cells by scraping or trypsinization.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

-

Take an aliquot for cell counting.

-

-

Extraction of Polyamines:

-

Centrifuge the remaining cell suspension and discard the supernatant.

-

Add 200 µL of 5% TCA to the cell pellet.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Dansylation:

-

To 100 µL of the TCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

-

Mix thoroughly and incubate at 60°C for 1 hour in the dark.

-

Add 100 µL of proline solution to react with excess dansyl chloride and incubate for 30 minutes.

-

Extract the dansylated polyamines by adding 500 µL of toluene and vortexing for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Collect the upper toluene layer.

-

-

HPLC Analysis:

-

Inject an aliquot of the toluene extract into the HPLC system.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Detect the dansylated polyamines using a fluorescence detector (excitation at 340 nm, emission at 515 nm).

-

Quantify the peaks by comparing their areas to those of known standards.

-

Ornithine Decarboxylase (ODC) Activity Assay

Objective: To measure the enzymatic activity of ODC, the rate-limiting enzyme in polyamine biosynthesis.

Materials:

-

Cell or tissue homogenates

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing pyridoxal-5'-phosphate and DTT)

-

L-[1-¹⁴C]ornithine (radiolabeled substrate)

-

Hyamine hydroxide solution

-

Scintillation fluid

-

Sulfuric acid, 2M

Protocol:

-

Preparation of Lysate:

-

Homogenize cells or tissues in a suitable lysis buffer on ice.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the assay.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

In a sealed reaction vial, add the cell lysate to the assay buffer.

-

Place a filter paper soaked with hyamine hydroxide in a center well suspended above the reaction mixture to trap the released ¹⁴CO₂.

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Stopping the Reaction and Trapping CO₂:

-

Stop the reaction by injecting 2M sulfuric acid into the reaction mixture.

-

Incubate for an additional 60 minutes at 37°C to ensure complete trapping of the released ¹⁴CO₂ by the hyamine hydroxide.

-

-

Quantification:

-

Remove the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the ODC activity as nmol of CO₂ released per mg of protein per hour.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Express the results as a percentage of the control (untreated cells).

-

Conclusion and Future Directions

This compound is a pleiotropic molecule with profound effects on fundamental cellular processes in eukaryotes. Its ability to interact with key macromolecules underpins its diverse biological roles, from maintaining genomic stability to regulating complex signaling pathways. The intricate control of intracellular this compound levels highlights its importance in maintaining cellular homeostasis. Dysregulation of this compound metabolism is frequently observed in pathological conditions, most notably in cancer, making the enzymes involved in its synthesis and catabolism attractive targets for therapeutic intervention.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates specific signaling pathways and gene expression profiles. The development of more specific inhibitors and activators of polyamine metabolic enzymes will be crucial for dissecting the complex roles of this compound and for the advancement of novel therapeutic strategies targeting cell proliferation in cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depletion of cellular polyamines, spermidine and this compound, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Sentinel: A Technical Guide to Spermine's Function as a Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a consequence of an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to cellular damage and the development of numerous pathologies. Polyamines, particularly spermine, are ubiquitous polycationic molecules essential for cellular function and have emerged as significant players in the intricate network of cellular antioxidant defense. Present in millimolar concentrations, especially within the nucleus, this compound is strategically positioned to protect critical macromolecules like DNA from oxidative damage. This in-depth technical guide explores the multifaceted role of this compound as a free radical scavenger, detailing its direct and indirect antioxidant mechanisms, quantifying its scavenging efficiency, and providing detailed protocols for its experimental evaluation. Furthermore, this guide elucidates this compound's influence on key signaling pathways, offering a comprehensive resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of this endogenous antioxidant.

Introduction to this compound and Oxidative Stress

Polyamines are essential for eukaryotic cell growth, playing crucial roles in processes such as the regulation of gene expression and the stabilization of chromatin.[1] this compound, a prominent polyamine, is strategically localized within the cell nucleus, in close proximity to DNA.[1] This localization is critical for its function in shielding DNA from the damaging effects of free radicals generated during normal cellular metabolism and in response to external insults. Oxidative damage is a constant threat to cellular integrity, and cells have evolved multiple defense mechanisms to counteract it.[1]

Mechanisms of this compound's Antioxidant Action

This compound employs a multi-pronged approach to mitigate oxidative stress, acting through both direct scavenging of free radicals and indirect antioxidant mechanisms.

Direct Free Radical Scavenging

This compound directly interacts with and neutralizes several highly reactive oxygen species.

-

Hydroxyl Radical (•OH): The hydroxyl radical is an extremely reactive and damaging ROS. This compound has been demonstrated to be a potent scavenger of hydroxyl radicals, thereby protecting cellular components from their detrimental effects.[2] Studies utilizing electron spin resonance (ESR) spectroscopy have shown that this compound effectively reduces the signal of hydroxyl radical spin traps.[3]

-

Singlet Oxygen (¹O₂): this compound has been shown to quench singlet oxygen, a high-energy form of oxygen that can cause significant cellular damage. This quenching ability further contributes to its protective effects against oxidative stress.

-

Superoxide Anion (O₂⁻•): It is important to note that this compound's ability to directly scavenge superoxide anions appears to be limited.

Indirect Antioxidant Mechanisms

Beyond direct scavenging, this compound contributes to the cellular antioxidant defense through several indirect pathways:

-

Chelation of Transition Metals: The Fenton reaction, a major source of hydroxyl radicals, is catalyzed by transition metals like iron and copper. This compound can chelate these metal ions, forming unreactive complexes and preventing them from participating in redox reactions that generate ROS.

-

Modulation of Signaling Pathways: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the increased expression of a battery of antioxidant and cytoprotective genes, bolstering the cell's overall defense against oxidative stress.

-

Inhibition of Lipid Peroxidation: this compound effectively protects cell membranes from lipid peroxidation, a destructive chain reaction initiated by free radicals that can compromise membrane integrity and function.

Quantitative Analysis of Scavenging Efficiency

The antioxidant capacity of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of a specific free radical.

| Parameter | This compound Concentration | Free Radical / Oxidant | Experimental System | Reference |

| IC50 | 0.55 mM | Hydrogen Peroxide (H₂O₂) | Trypanosoma cruzi lipoperoxidation | [Benchchem] |

| IC50 | 0.8 mM | Nifurtimox-induced radicals | Trypanosoma cruzi lipoperoxidation | [Benchchem] |

| DPPH Radical Decomposition | 1 mM | DPPH• | In vitro | |

| Result | 8.1 ± 1.4% decomposition in 20 min | |||

| Luminol Chemiluminescence Inhibition | 10 mM | H₂O₂-peroxidase system | In vitro | |

| Result | 85.3 ± 1.5% attenuation of total light emission | |||

| Hydroxyl Radical Scavenging | 1.5 mM | •OH (Fenton reaction) | ESR with DMPO spin trap | |

| Result | Virtually complete elimination of DMPO-OH adduct formation | |||

| Singlet Oxygen Quenching | 1 mM | ¹O₂ (Photosensitizing system) | EPR with TEMP spin trap | |

| Result | ~50% inhibition of TEMPO formation |

Key Signaling Pathways

The Nrf2 Antioxidant Response Pathway

This compound has been shown to activate the Nrf2 signaling pathway, a central regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by agents like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase-1 (NQO-1). While the precise mechanism of Nrf2 activation by this compound is still under investigation, it is thought to involve post-translational modifications of Keap1.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's free radical scavenging and antioxidant properties.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

This protocol is adapted from studies demonstrating the direct scavenging of hydroxyl radicals by this compound.

-

Objective: To visually and quantitatively assess the reduction of hydroxyl radicals by this compound using ESR spectroscopy with a spin trapping agent.

-

Materials:

-

ESR spectrometer (e.g., Bruker EMXnano)

-

Spin trap: 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

-

Hydroxyl radical generating system (Fenton-like reaction):

-

Hydrogen peroxide (H₂O₂)

-

Copper(II) chloride (CuCl₂) or Iron(II) sulfate (FeSO₄)

-

-

This compound tetrahydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-purity water

-

Glass capillaries or flat cells for ESR measurements

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DMPO (e.g., 1 M) in high-purity water.

-

Prepare stock solutions of H₂O₂ (e.g., 10 mM) and CuCl₂ or FeSO₄ (e.g., 1 mM) in high-purity water.

-

Prepare a stock solution of this compound (e.g., 100 mM) in PBS. Prepare serial dilutions to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the final reaction mixture in the following order:

-

PBS (to final volume)

-

DMPO (final concentration, e.g., 50-100 mM)

-

This compound solution (at desired final concentration) or PBS for the control.

-

H₂O₂ (final concentration, e.g., 1 mM)

-

Initiate the reaction by adding CuCl₂ or FeSO₄ (final concentration, e.g., 0.1 mM).

-

-

-

ESR Measurement:

-

Immediately after initiating the reaction, transfer the mixture into a glass capillary or flat cell.

-

Place the sample in the ESR spectrometer cavity.

-

Record the ESR spectrum at room temperature. Typical instrument settings: microwave frequency ~9.8 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G, and sweep time 60 s.

-

-

Data Analysis:

-

The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct will be observed.

-

Measure the signal intensity (peak height or double integral) of the DMPO-OH adduct in the presence and absence of this compound.

-

Calculate the percentage of hydroxyl radical scavenging using the formula: Scavenging (%) = [(Control Intensity - Sample Intensity) / Control Intensity] x 100

-

-

References

The Pivotal Role of Spermine in Stabilizing Chromatin Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, plays a critical role in maintaining the structural integrity and functional dynamics of chromatin. Its polycationic nature allows for intricate interactions with the negatively charged phosphate backbone of DNA and acidic patches on histone proteins, leading to chromatin condensation and stabilization. This guide provides an in-depth technical overview of the core mechanisms by which this compound influences chromatin structure, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Understanding these interactions is paramount for research in gene regulation, epigenetics, and the development of novel therapeutic agents targeting chromatin-associated pathologies.

Core Mechanisms of this compound-Mediated Chromatin Stabilization

At physiological pH, this compound carries a +4 charge, enabling it to act as a potent cation that neutralizes the negative charges of DNA's phosphate groups. This charge neutralization is a primary driver of chromatin condensation.[1][2] this compound's flexible structure allows it to bind to the major and minor grooves of the DNA helix, promoting a more compact and stable chromatin state.[3] This condensation is not merely a passive aggregation but a structured process that influences higher-order chromatin organization.[2][4]

This compound's influence extends beyond simple charge shielding. It actively participates in:

-

Promoting Higher-Order Chromatin Structures: this compound facilitates the folding of the 10-nm "beads-on-a-string" nucleosomal fiber into more compact 30-nm fibers and even more condensed structures. This is crucial for packaging the vast length of eukaryotic DNA within the confines of the nucleus.

-

Modulating Histone Modifications: this compound can influence the activity of enzymes that catalyze histone modifications, such as acetylation and methylation. These modifications are key epigenetic markers that regulate gene accessibility and expression. For instance, polyamines can stimulate the activity of histone acetyltransferases (HATs), which is generally associated with a more open chromatin structure.

-

Influencing Nucleosome Assembly and Spacing: this compound and other polyamines have been shown to facilitate the assembly of nucleosomes in vitro. They also play a role in defining the regular spacing of nucleosomes along the DNA, which is a critical feature of chromatin organization.

Quantitative Data on this compound's Effect on Chromatin Stability

The stabilizing effect of this compound on chromatin and DNA can be quantified through various biophysical techniques. The following tables summarize key quantitative data from seminal studies in the field.

Table 1: Effect of this compound on DNA and Chromatin Melting Temperature (Tm)

| System | This compound Concentration | ΔTm (°C) | Reference |

| Calf Thymus DNA | 5 mM | ~23 | |

| DNA Duplex d(TTTGCAAA) | 0.5 mM | -1.0 | |

| DNA Duplex d(TTTGCAAA) | 1.0 mM | -1.0 | |

| DNA Duplex d(TTTGCAAA) | 5.0 mM | -4.5 | |

| DNA Duplex d(TTTGCAAA) | 10.0 mM | -5.3 | |

| C6T i-Motif DNA | Saturating (~0.05 mM) | ~8 | |

| dsC6T DNA | Saturating | ~23-27 |

Table 2: Quantitative Analysis of DNA Condensation by this compound

| Technique | DNA Source | This compound Concentration for 50% Condensation (EC50) | Particle Size (Hydrodynamic Radius, Rh) | Reference |

| Static & Dynamic Light Scattering | λ-DNA | 4 ± 1 µM (in 10 mM sodium cacodylate) | 40-50 nm | |

| Total Intensity Light Scattering | pGL3 Plasmid | 11.3 ± 0.3 µM (for 3-4-3 analogue) | Not Specified |

Experimental Protocols for Studying this compound-Chromatin Interactions

This section provides detailed methodologies for key experiments used to investigate the role of this compound in chromatin stabilization.

Chromatin Condensation Analysis using Light Scattering

This protocol is adapted from studies analyzing DNA condensation by polyamines.

Objective: To quantify the ability of this compound to induce DNA condensation by measuring changes in light scattering.

Materials:

-

Purified DNA (e.g., plasmid or viral DNA)

-

This compound stock solution (e.g., 10 mM)

-

Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Spectrofluorometer or dedicated light scattering instrument

Procedure:

-

Prepare a DNA solution in the reaction buffer at a final concentration of approximately 1-5 µg/mL in a quartz cuvette.

-

Place the cuvette in the light scattering instrument and measure the baseline scattering intensity (typically at a 90° angle).

-

Add increasing concentrations of this compound to the DNA solution, mixing gently after each addition.

-

Allow the solution to equilibrate for a set time (e.g., 5-10 minutes) after each addition.

-

Record the light scattering intensity at each this compound concentration.

-

Plot the scattering intensity as a function of this compound concentration to determine the EC50 value (the concentration at which 50% of the maximum condensation is achieved).

In Vitro Transcription Assay

This protocol is based on methods used to assess the effect of DNA-binding agents on transcription.

Objective: To determine the effect of this compound on the efficiency of transcription in a cell-free system.

Materials:

-

Linearized DNA template containing a promoter (e.g., T7, SP6)

-

RNA Polymerase (e.g., T7 RNA Polymerase)

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP or a fluorescent analog)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

This compound solutions at various concentrations

-

RNase inhibitor

-

Equipment for gel electrophoresis and autoradiography or fluorescence imaging

Procedure:

-

Set up transcription reactions in microcentrifuge tubes. Each reaction should contain the DNA template, transcription buffer, and RNase inhibitor.

-

Add this compound to the experimental tubes at the desired final concentrations. Include a control reaction with no this compound.

-

Add the rNTP mix (including the labeled rNTP) to each tube.

-

Initiate the transcription by adding RNA Polymerase to each tube.

-

Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).

-

Denature the RNA products by heating.

-

Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

-

Visualize the transcripts by autoradiography or fluorescence imaging and quantify the band intensities to determine the effect of this compound on transcription efficiency.

Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET for Chromatin Compaction

This advanced imaging technique allows for the quantitative analysis of chromatin compaction in living cells.

Objective: To measure the level of chromatin compaction in live cells by quantifying Förster Resonance Energy Transfer (FRET) between fluorescently tagged histones.

Materials:

-

Cell line stably co-expressing donor (e.g., H2B-GFP) and acceptor (e.g., H2B-mCherry) fluorescent proteins

-

Confocal microscope equipped with a FLIM module (e.g., time-correlated single photon counting - TCSPC)

-

Appropriate laser lines for exciting the donor fluorophore

-

Cell culture reagents and imaging dishes

-

This compound or other agents to modulate chromatin compaction

Procedure:

-

Plate the H2B-2FP cells on imaging dishes and allow them to adhere.

-

If investigating the effect of this compound, treat the cells with the desired concentrations of this compound for a specified duration.

-

Mount the imaging dish on the FLIM microscope stage.

-

Acquire fluorescence lifetime images of the donor (H2B-GFP) in the presence of the acceptor (H2B-mCherry). The lifetime of the donor will decrease in regions of high FRET, indicating closer proximity of nucleosomes and thus more compact chromatin.

-

Analyze the FLIM data to generate lifetime maps of the cell nuclei.

-

Calculate FRET efficiency from the donor lifetime in the presence and absence (from a control cell line expressing only the donor) of the acceptor to quantify the degree of chromatin compaction.

Visualizing this compound's Role in Chromatin Dynamics

Diagrams created using the DOT language provide a clear visual representation of the complex processes involving this compound and chromatin.

Caption: this compound's interaction with DNA and histones leads to chromatin stabilization.

Caption: Experimental workflow for FLIM-FRET analysis of chromatin compaction.

Caption: this compound's influence on histone-modifying enzymes and gene expression.

Conclusion and Future Directions

This compound is a fundamental molecule in the intricate regulation of chromatin structure and function. Its ability to condense and stabilize chromatin through electrostatic interactions and modulation of enzymatic activities underscores its importance in cellular processes ranging from DNA replication and repair to gene expression. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound.

Future research should focus on elucidating the precise molecular mechanisms by which this compound and other polyamines are targeted to specific chromatin domains and how their cellular concentrations are dynamically regulated to control chromatin states in response to developmental and environmental cues. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention in diseases characterized by aberrant chromatin structure and gene expression.

References

An In-depth Technical Guide to Endogenous Spermine Levels in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polycationic aliphatic amine, is fundamentally involved in a myriad of cellular processes essential for life, including cell growth, proliferation, differentiation, and apoptosis. Its intracellular concentration is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Dysregulation of this compound levels is a well-established hallmark of numerous pathological conditions, most notably cancer, making the metabolic and signaling pathways involving this compound attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of endogenous this compound levels across various cell types, detailed experimental protocols for their quantification, and a summary of key signaling pathways modulated by this critical molecule.

Data Presentation: Endogenous this compound Levels

The concentration of endogenous this compound can vary significantly between different cell and tissue types, reflecting their metabolic activity and proliferative state. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound levels. It is important to note that concentrations can be influenced by the specific experimental conditions and quantification methods used.

| Cell/Tissue Type | Organism | This compound Concentration | Notes |

| Nervous System | |||

| Atria | Guinea Pig | 12.2 ± 0.88 µM (free) | Higher concentration compared to ventricles.[1] |

| Left Ventricles | Guinea Pig | 10.1 ± 0.87 µM (free) | [1] |

| Right Ventricles | Guinea Pig | 11.4 ± 0.43 µM (free) | [1] |

| Astrocytes | Rat | Intense immunoreactivity | Suggested to be the most likely source of extracellular polyamines in the brain.[2] Glial cells, in general, accumulate this compound.[3] |

| Neurons | Rat | Weak immunoreactivity | Free intracellular this compound concentration estimated to be around 50 µM. |

| Gliosomes (from Dach-SMOX mice) | Mouse | Reduced this compound content | Compared to control mice. |

| Immune System | |||

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | - | This compound treatment (500 µM overnight) increased intracellular concentrations by 1.2-1.3 times. |

| Lymphocytes | Human | - | Blood this compound levels inversely correlated with CD11a expression. |

| Macrophages | Human | - | This compound acts as a negative regulator of macrophage differentiation. |

| Neutrophils | Human | 10 µM | At this concentration, this compound stimulates superoxide generation induced by fMet-Leu-Phe. |

| Cancer vs. Normal Cells/Tissues | |||

| Prostate Cancer Tissue | Human | Significantly reduced | Compared to benign prostate tissue. |

| Lung Cancer Patients (Serum) | Human | 140 ± 0.20 nmol/ml | Significantly increased compared to healthy subjects. |

| Prostate Cancer Patients (Serum) | Human | 12.0 ± 0.10 nmol/ml | Significantly increased compared to healthy subjects. |

| Healthy Subjects (Serum) | Human | 7.0 ± 0.50 nmol/ml | |

| Erythrocytes (Cancer Patients) | Human | Elevated | Compared to healthy controls. |

| Erythrocytes (Healthy Controls) | Human | 8.82 ± 3.12 nmol per 10^10 RBC | |

| Lung Adenocarcinoma Tumor Tissue | Human | Significantly higher | Compared to patient-matched healthy lung tissue. |

| Cultured Cell Lines | |||

| Normal Fibroblast (N6) | Mouse | ~1.5 nmol/mg protein | |

| This compound Deficient Fibroblast (Gy11) | Mouse | ~0.1 nmol/mg protein | |

| DU145 (Prostate Cancer) | Human | - | Intracellular this compound concentration was detected by HPLC. |

| CHO Cells | Hamster | - | Require this compound supplementation in serum-free media for robust growth. |

Experimental Protocols

Accurate quantification of intracellular this compound is crucial for research in this field. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

Protocol 1: Quantification of Intracellular this compound by HPLC

This protocol is based on pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by fluorescence detection.

1. Sample Preparation and Deproteinization:

-

Cultured Cells (e.g., 1 x 10^6 cells):

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 100 µL of ice-cold 0.4 M perchloric acid (PCA).

-

Sonicate the sample on ice to ensure complete cell lysis.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Tissues (e.g., 50 mg):

-

Homogenize the tissue in 500 µL of ice-cold 0.4 M PCA.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

2. Derivatization:

-

In an autosampler vial, mix 50 µL of the PCA extract with 50 µL of 0.8 M sodium borate buffer (pH 9.0).

-

Add 50 µL of the derivatization reagent (containing OPA and N-acetyl-L-cysteine).

-

Incubate at room temperature for 2 minutes before injection.

3. HPLC Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2).

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

-

Quantification: Calculate this compound concentrations by comparing the peak areas with those of a standard curve.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This method offers high sensitivity and specificity and can be performed without derivatization.

1. Sample Preparation and Extraction:

-

Cultured Cells or Tissues:

-

Homogenize cells or tissue in an extraction solution (e.g., 6% trichloroacetic acid in methanol or 70% methanol/1% acetic acid).

-

Include an internal standard (e.g., stable isotope-labeled this compound) for accurate quantification.

-

Centrifuge to pellet proteins and debris.

-

Collect the supernatant.

-

2. Chromatographic Separation:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column with an ion-pairing agent.

-

Mobile Phase: A gradient of acetonitrile and water containing a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) or formic acid.

3. Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount in the samples.

Signaling Pathways and Experimental Workflows

This compound is a critical signaling molecule that modulates several key cellular pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these pathways and a general experimental workflow for this compound quantification.

This compound Biosynthesis and Catabolism

Caption: Overview of the this compound biosynthesis and catabolism pathway.

Experimental Workflow for this compound Quantification

References

- 1. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Glia in Stress: Polyamines and Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Crystallography of Spermine in Human Semen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

First observed in the 17th century, spermine is a ubiquitous polyamine crucial for cellular metabolism and function. Its discovery as crystalline structures in human semen marked a significant milestone in the history of biochemistry. This technical guide provides a comprehensive overview of the historical discovery, experimental methodologies for isolation and quantification, quantitative analysis of its concentration in human semen, and its intricate role in cellular signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed protocols and a deep dive into the molecular interactions of this compound.

Historical Perspective: The Unveiling of this compound Crystals

The scientific journey of this compound began in 1678 when the Dutch microscopist Antonie van Leeuwenhoek first observed peculiar crystalline structures in human seminal fluid.[1][2] These crystals, which he meticulously documented, were later identified as this compound phosphate.[1][3] It took nearly two centuries for the scientific community to revisit these initial observations. In 1888, the German chemists Ladenburg and Abel isolated the organic base responsible for these crystals and named it "spermin".[4] However, the precise chemical structure of this compound remained elusive until 1926, when it was independently elucidated by research groups in England and Germany.

These early discoveries laid the foundation for understanding the chemical nature of a substance that is now known to be a vital polyamine present in all eukaryotic cells, playing a critical role in various physiological processes.

Quantitative Analysis of this compound in Human Semen

The concentration of this compound in human seminal plasma is a key parameter in clinical and research settings. Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), have enabled precise quantification. The data presented below is a summary from various studies and illustrates the typical range of this compound concentrations observed in human semen.

| Parameter | Mean Concentration (mmol/L) | Range (mmol/L) | Method of Analysis | Reference |

| Free this compound | 2.43 | 0.13 - 20.80 | HPLC with pre-column derivatization | |

| Total this compound | ~3 | - | Not Specified | |

| This compound in Vasectomized Men | 5.435 (nmol per ejaculate) | - | Not Specified | |

| This compound in Non-Vasectomized Men | 11.804 (nmol per ejaculate) | - | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the isolation and quantification of this compound from human semen, reflecting both historical and contemporary techniques.

Classical Method for the Isolation of this compound Phosphate Crystals (Rosenheim, 1924)

This protocol is based on the work of Otto Rosenheim and describes a method for isolating this compound phosphate crystals from seminal fluid.

Materials:

-

Fresh human semen

-

96% Ethanol

-

Ether

-

Boiling water

-

Centrifuge

-

Microscope

Procedure:

-

To a sample of fresh semen (e.g., 4-5 mL), add a sufficient volume of 96% ethanol to precipitate proteins and this compound phosphate.

-

Centrifuge the mixture to pellet the precipitate.

-

Discard the supernatant and wash the pellet with cold water repeatedly until the supernatant no longer forms a precipitate when mixed with five volumes of alcohol.

-